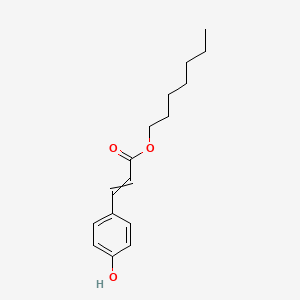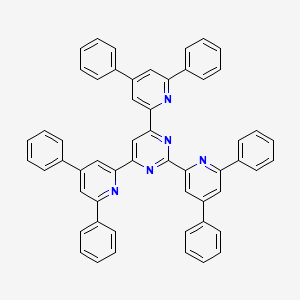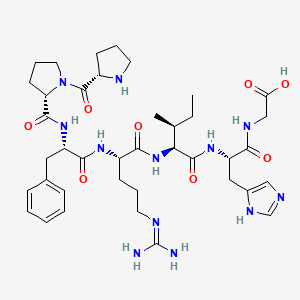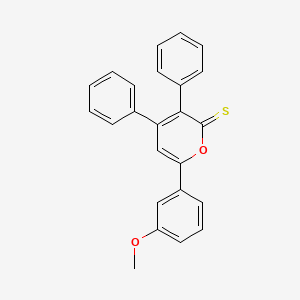
Heptyl 3-(4-hydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 3-(4-hydroxyphenyl)prop-2-enoate is an organic compound belonging to the class of hydroxycinnamic acid esters. This compound is characterized by a heptyl ester group attached to a 3-(4-hydroxyphenyl)prop-2-enoic acid moiety. It is known for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl 3-(4-hydroxyphenyl)prop-2-enoate can be synthesized through a modified Knoevenagel condensation reaction. This involves the reaction of 4-hydroxybenzaldehyde with heptyl malonate in the presence of a base such as pyridine and a catalyst like piperidine. The reaction is typically carried out at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Heptyl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of heptyl 3-(4-hydroxyphenyl)propanoate.
Substitution: Formation of heptyl 3-(4-alkoxyphenyl)prop-2-enoate or heptyl 3-(4-acetoxyphenyl)prop-2-enoate.
Scientific Research Applications
Heptyl 3-(4-hydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations.
Mechanism of Action
The biological effects of Heptyl 3-(4-hydroxyphenyl)prop-2-enoate are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Heptyl 3-(4-hydroxyphenyl)prop-2-enoate can be compared with other similar compounds, such as:
Octyl 3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with an octyl ester group instead of a heptyl group.
Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Contains an ethyl ester group, making it more volatile and less hydrophobic compared to the heptyl derivative.
Caffeic Acid Phenethyl Ester (CAPE): A well-known antioxidant and anti-inflammatory agent with a phenethyl ester group.
Properties
CAS No. |
630128-60-8 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
heptyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H22O3/c1-2-3-4-5-6-13-19-16(18)12-9-14-7-10-15(17)11-8-14/h7-12,17H,2-6,13H2,1H3 |
InChI Key |
ZRSMSCCTVGCPKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)



![5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine](/img/structure/B12590808.png)


![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)

